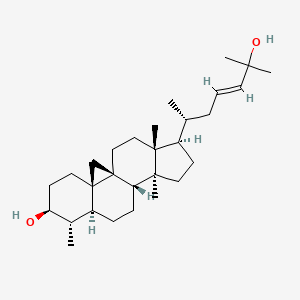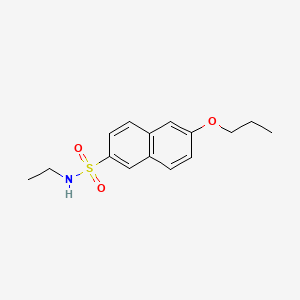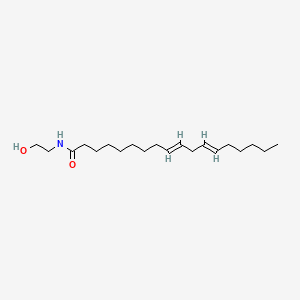
29-Norcycloart-23-ene-3,25-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
29-Norcycloart-23-ene-3,25-diol is a natural product that has been shown to possess antibacterial, antifungal, and antiviral properties . This compound is a secondary metabolite found in plants and is often used as an analytical standard for High-Performance Liquid Chromatography (HPLC) . Its molecular formula is C29H48O2, and it has a molecular weight of 428.7 g/mol .
Preparation Methods
29-Norcycloart-23-ene-3,25-diol can be isolated from the aerial parts of plants such as Daphne pedunculata . The structure of this compound is elucidated using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques . The compound is typically obtained as a white amorphous powder .
Chemical Reactions Analysis
29-Norcycloart-23-ene-3,25-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
29-Norcycloart-23-ene-3,25-diol is widely used in scientific research due to its unique properties. It is employed in the study of various biological processes, drug development, and advancements in materials science . The compound’s antibacterial, antifungal, and antiviral activities make it a valuable tool in the development of new therapeutic agents . Additionally, it is used as a reference material in analytical chemistry .
Mechanism of Action
The mechanism of action of 29-Norcycloart-23-ene-3,25-diol involves its interaction with specific molecular targets and pathways within biological systems. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes . Its antiviral properties are believed to result from the inhibition of viral replication .
Comparison with Similar Compounds
29-Norcycloart-23-ene-3,25-diol is part of the cycloartane triterpenoid family, which includes compounds like cycloart-23-ene-3β,25-diol . These compounds share similar structural features but differ in their specific biological activities and applications . The unique combination of antibacterial, antifungal, and antiviral properties makes this compound particularly valuable in scientific research .
Properties
IUPAC Name |
(1S,3R,6S,7S,8S,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-19(8-7-13-25(3,4)31)21-11-14-27(6)24-10-9-22-20(2)23(30)12-15-28(22)18-29(24,28)17-16-26(21,27)5/h7,13,19-24,30-31H,8-12,14-18H2,1-6H3/b13-7+/t19-,20+,21-,22+,23+,24+,26-,27+,28-,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFMMFYDTYVKTQ-GCMQLGSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CC=CC(C)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)C/C=C/C(C)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



